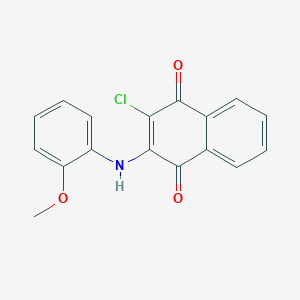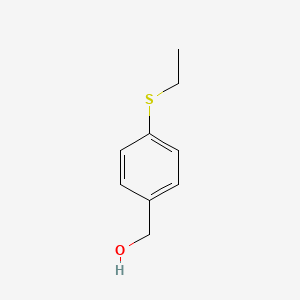![molecular formula C21H30N4O2S2 B2416618 3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 1132639-45-2](/img/structure/B2416618.png)
3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide is a structurally complex compound with diverse functional groups. This compound includes a bicyclo[2.2.1]heptane moiety, a triazole ring, a thiol group, and a sulfonamide, making it versatile for various chemical, biological, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic synthesis:
Formation of the bicyclo[2.2.1]heptane moiety: : This step generally involves the cycloaddition of a suitable diene with an alkene.
Introduction of the triazole ring: : This is achieved via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the sulfonamide group: : This step involves the reaction of the triazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production of this compound requires optimized reaction conditions, including temperature, pressure, and catalyst choice. The scale-up process must ensure the reproducibility and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The sulfonamide group can be reduced to amines under appropriate conditions.
Substitution: : The aromatic sulfonamide can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogenation over a palladium catalyst.
Substitution: : Conditions vary depending on the desired substituent but often involve halogenation or nitration reagents.
Major Products
The major products formed depend on the reactions:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to amines.
Substitution: : Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
This compound serves as a building block for synthesizing more complex molecules, contributing to materials science and catalysis research.
Biology
Its unique structure makes it a candidate for drug discovery, especially for targeting specific enzymes or receptors due to the sulfonamide group's bioactivity.
Medicine
Industry
Uses in industrial chemistry could involve its role as a precursor for synthesizing polymers or as a reagent in organic synthesis.
Mécanisme D'action
The compound's mechanism of action involves interaction with biological macromolecules:
Molecular Targets: : Likely targets include enzymes that can interact with the sulfonamide or thiol groups.
Pathways Involved: : The compound might inhibit enzyme function or alter cellular signaling pathways, which is typical for sulfonamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: : A simpler sulfonamide known for its antibacterial properties.
Triazole derivatives: : Often used in antifungal medications.
Bicyclo[2.2.1]heptane derivatives: : Used in various organic syntheses and polymer production.
Uniqueness
What sets 3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide apart is the combination of these three distinct moieties in one molecule, providing a versatile platform for diverse applications.
So, it’s a compound of many talents. Want to dive into the specifics of any section?
Propriétés
IUPAC Name |
3-[4-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S2/c1-4-24(5-2)29(26,27)18-8-6-7-17(13-18)20-22-23-21(28)25(20)14(3)19-12-15-9-10-16(19)11-15/h6-8,13-16,19H,4-5,9-12H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZOGAVEVYFGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C(C)C3CC4CCC3C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)



![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)






